Sodium trifluoroacetate-1-13C

Catalog No.
S1915089
CAS No.
286425-32-9
M.F
C2F3NaO2
M. Wt
136.998 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trifluoroacetate-1-13C

CAS Number

286425-32-9

Product Name

Sodium trifluoroacetate-1-13C

IUPAC Name

sodium;2,2,2-trifluoroacetate

Molecular Formula

C2F3NaO2

Molecular Weight

136.998 g/mol

InChI

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1;

InChI Key

UYCAUPASBSROMS-YTBWXGASSA-M

SMILES

C(=O)(C(F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Na+]

Isomeric SMILES

[13C](=O)(C(F)(F)F)[O-].[Na+]

Metabolic Studies

¹³C is a NMR (Nuclear Magnetic Resonance) active nucleus, allowing researchers to track the metabolic fate of molecules in living organisms. Sodium trifluoroacetate-1-¹³C, when introduced into a biological system, can be traced through metabolic pathways using ¹³C NMR spectroscopy. This helps scientists understand how organisms utilize and break down various compounds [].

For instance, studies have employed Sodium trifluoroacetate-1-¹³C to investigate the metabolism of fluorinated drugs, providing insights into their efficacy and potential side effects [].

Biochemical Investigations

The ¹³C label in Sodium trifluoroacetate-1-¹³C can be used to study enzyme activity and reaction mechanisms. By incorporating the compound into a reaction mixture and monitoring the ¹³C NMR signals, researchers can determine the specific carbon atoms involved in the enzymatic process.

This technique has applications in understanding the mechanisms of action of various enzymes, including those involved in energy metabolism and biosynthesis.

Cellular and Mitochondrial Studies

Sodium trifluoroacetate-1-¹³C can be used to study cellular metabolism and function. By monitoring the uptake and utilization of the compound by cells, researchers can gain insights into cellular activity and energy production. Additionally, the ¹³C label can be employed to investigate the metabolism within specific cellular compartments, such as mitochondria, which play a crucial role in energy production [].

Sodium trifluoroacetate-1-13C is a stable isotopically labeled compound, specifically the sodium salt of trifluoroacetic acid, with the chemical formula CF₃CO₂Na. The "1-13C" designation indicates that one of the carbon atoms in the molecule is labeled with the stable isotope carbon-13, making it useful for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior and reactivity .

  • Trifluoromethylation: It acts as a source of trifluoromethyl groups in organic synthesis. The reaction can be represented as:
    CF3CO2+RCF3R+CO2\text{CF}_3\text{CO}_2^-+\text{R}\rightarrow \text{CF}_3\text{R}+\text{CO}_2^-
    where R represents various organic substrates such as aldehydes and ketones .
  • Protonation Reactions: The trifluoroacetate ion can be protonated by strong acids like hydrochloric acid or sulfuric acid to regenerate trifluoroacetic acid:
    CF3CO2+HClCF3CO2H+Cl\text{CF}_3\text{CO}_2^-+\text{HCl}\rightarrow \text{CF}_3\text{CO}_2\text{H}+\text{Cl}^-
  • Equilibrium with Hydronium: There exists an equilibrium between the trifluoroacetate ion and hydronium ions, leading to the formation of trifluoroacetic acid:
    CF3CO2+H3O+CF3CO2H+H2O\text{CF}_3\text{CO}_2^-+\text{H}_3\text{O}^+\rightleftharpoons \text{CF}_3\text{CO}_2\text{H}+\text{H}_2\text{O}

These reactions highlight its utility in organic synthesis and its behavior in acidic environments .

Sodium trifluoroacetate-1-13C exhibits biological activity primarily through its role as a metabolic tracer. Its incorporation into metabolic pathways allows researchers to study metabolic flux and pathways in various biological systems. For instance, it has been utilized to investigate the metabolism of fatty acids and carbohydrates in mammalian cells, aiding in understanding energy metabolism and biosynthetic processes . Additionally, due to its structural similarity to acetic acid, it may affect metabolic pathways involving acetate metabolism .

The synthesis of sodium trifluoroacetate-1-13C can be achieved through several methods:

  • Neutralization Reaction: One common method involves dissolving sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered to remove any insoluble impurities and evaporated under vacuum to obtain the solid product. Care must be taken to avoid overheating, which can lead to decomposition .
  • Direct Synthesis from Trifluoroacetic Anhydride: Another method is through the reaction of sodium hydroxide with trifluoroacetic anhydride, which yields sodium trifluoroacetate directly.

These methods ensure high purity and yield of the desired isotopically labeled compound .

Sodium trifluoroacetate-1-13C has several important applications:

  • Metabolic Studies: It is widely used as a tracer in metabolic studies to understand biochemical pathways involving carbon metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 labeling makes it valuable for NMR studies, allowing researchers to track molecular interactions and dynamics.
  • Organic Synthesis: It serves as a reagent for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity and stability.

These applications underscore its versatility in both research and industrial contexts .

Research involving sodium trifluoroacetate-1-13C has focused on its interactions within biological systems. Studies have shown that it can influence metabolic pathways by altering enzyme activity or substrate availability. For instance, it has been observed that its incorporation into fatty acid synthesis can affect lipid profiles in cells. Additionally, its role as a tracer allows for detailed mapping of metabolic fluxes in vivo, providing insights into disease mechanisms and potential therapeutic targets .

Sodium trifluoroacetate-1-13C shares similarities with several other compounds, particularly those containing fluorinated groups or carboxylates. Here are some comparable compounds:

Compound NameStructureUnique Features
Trifluoroacetic AcidCF₃COOHStrong acid; used as a solvent and reagent
Sodium AcetateCH₃CO₂NaCommon buffer; less reactive than trifluoroacetate
Potassium TrifluoroacetateCF₃CO₂KSimilar reactivity; potassium salt variant
Perfluoropropionic AcidC₃F₇O₂HFully fluorinated; used in specialized applications
Sodium PerfluorobutyrateC₄F₉O₂NaUsed in bioconjugation studies

The uniqueness of sodium trifluoroacetate-1-13C lies in its stable isotopic labeling with carbon-13, which provides distinct advantages for analytical techniques like NMR spectroscopy while maintaining the reactivity associated with fluorinated compounds .

Molecular Architecture

The compound consists of a trifluoromethyl group (CF₃) bonded to a ¹³C-labeled carboxylate moiety (¹³CO₂⁻), with a sodium counterion. Key structural features include:

  • Molecular formula: C₂F₃NaO₂ (with ¹³C at position 1)
  • Molecular weight: 136.998 g/mol
  • Isotopic purity: ≥99 atom % ¹³C

Spectroscopic Signatures

  • NMR: The ¹³C-labeled carboxyl carbon exhibits a distinct chemical shift at δ ~165–170 ppm in ¹³C NMR, while the adjacent CF₃ group shows splitting due to ¹⁹F-¹³C coupling (J ≈ 284 Hz).
  • Mass spectrometry: The M+1 peak (m/z 137) confirms isotopic enrichment.

Structural Data

PropertyValueSource
Melting point207°C (decomposition)
SMILES[Na+].[O-]¹³CC(F)(F)F
InChI KeyUYCAUPASBSROMS-YTBWXGASSA-M

Historical Development of Isotopically Labeled Trifluoroacetate Salts

Early Synthesis Methods

The development of ¹³C-labeled trifluoroacetates began in the late 20th century, driven by the need for non-radioactive isotopic tracers. Initial routes involved halogen exchange reactions, such as the conversion of ¹³C-labeled tribromoacetic acid to trifluoroacetic acid using silver tetrafluoroborate (AgBF₄). These methods faced challenges in yield and purity due to side reactions with silica-based apparatus.

Advancements in Labeling Techniques

  • Electrochemical fluorination: Industrial-scale production of CF₃¹³CO₂Na emerged via fluorination of ¹³C-labeled acetyl chloride, followed by neutralization with sodium hydroxide.
  • Chiral synthesis: Asymmetric routes enabled enantiomerically pure ¹³C-labeled derivatives for stereochemical studies.

Milestones in Isotopic Labeling

YearDevelopmentSignificance
1999First commercial availabilityEnabled NMR tracer studies
2005Halogen exchange optimizationImproved ¹³C incorporation yields
2012¹⁹F-¹³C HMQC NMR applicationsEnhanced structural elucidation

Role in Modern Synthetic and Analytical Chemistry

NMR Spectroscopy

  • Isotopic tracing: The ¹³C label allows unambiguous assignment of carboxyl carbon signals in complex mixtures.
  • Dynamic studies: Variable-temperature ¹³C NMR probes molecular mobility in trifluoroacetylated biomolecules.

Mass Spectrometry

  • Quantitative proteomics: Used in isotope-coded affinity tags (ICAT) for differential protein analysis, replacing deuterium with ¹³C to avoid chromatographic artifacts.
  • Metabolic flux analysis: Tracks carboxyl group transfer in lipid and carbohydrate metabolism.

Organic Synthesis

  • Trifluoromethylation: Serves as a CF₃ source in copper-catalyzed reactions with aryl halides (e.g., synthesis of 5-¹³C-5,5,5-trifluoroisoleucine).
  • Protecting group chemistry: Facilitates temporary carboxyl protection in peptide synthesis, with clean deprotection under mild acidic conditions.

Applications Table

FieldUse CaseExample
PharmaceuticalIsotopic drug metabolite tracking[¹³C]-labeled NSAID studies
Environmental sciencePFAS (perfluoroalkyl) pollutant analysisDetection of trifluoroacetate salts
Materials scienceFluoropolymer precursor synthesis¹³C-labeled PTFE derivatives

Synthetic Routes for 13C-Labeled Sodium Trifluoroacetate

The preparation of sodium trifluoroacetate-1-13C requires specialized synthetic approaches that ensure efficient carbon-13 incorporation while maintaining high isotopic purity. The primary synthetic pathway involves the neutralization of trifluoroacetic acid-1-13C with sodium hydroxide or sodium carbonate [3] [4].

PropertyValue
Molecular FormulaC13CF3NaO2
Molecular Weight137.00 g/mol
CAS Number286425-32-9
Isotopic Purity≥99 atom % 13C [1]
AppearanceWhite crystalline solid [1]

The standard synthetic procedure follows a controlled neutralization reaction where trifluoroacetic acid-1-13C is treated with sodium hydroxide under carefully monitored conditions. The reaction proceeds according to the following stoichiometry:

13CF3COOH + NaOH → 13CF3COONa + H2O

Alternative synthetic routes employ sodium carbonate as the neutralizing agent, which offers advantages in terms of reaction control and product purity [3] [5]. This approach involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid-1-13C, followed by filtration and vacuum evaporation to prevent thermal decomposition [3].

Carbon-13 Incorporation Strategies

The incorporation of carbon-13 into the trifluoroacetate structure requires sophisticated isotopic labeling techniques that ensure the stable isotope is positioned specifically at the carbonyl carbon. The most effective approach involves the use of 13C-enriched carbon dioxide or sodium bicarbonate-13C as the primary carbon source [6] [7].

Research findings demonstrate that carbon-13 isotope incorporation can be achieved through multiple pathways. Lynch and colleagues established that site-specific carbon isotope labeling of organic molecules requires synthetic approaches that incorporate readily available single-carbon synthons [7]. In the case of trifluoroacetate synthesis, the carbon-13 enriched carbonyl precursor is typically derived from 13CO2 obtained from cyclotron production or specialized isotopic enrichment facilities [7].

The isotopic enrichment process often utilizes the Kiliani synthesis methodology, which has been adapted for the preparation of 13C-labeled compounds. Arora et al. demonstrated that enzymatic methods involving group-transferring enzymes can be employed to synthesize specifically 13C-labeled compounds in high yield and purity [8]. The positional isotopic analysis and purity of these compounds are confirmed by 13C nuclear magnetic resonance spectroscopy [8].

Advanced techniques for carbon-13 incorporation include photochemical separation methods, which have shown potential for cost-effective production of carbon-13 enriched materials. Marling proposed that carbon dioxide laser infrared multiple-photon dissociation of fluorinated compounds could achieve significant carbon-13 enrichment factors, yielding 30% pure carbon-13 in single-step processes or up to 97% purity in two-step procedures [9].

Purification and Isolation Techniques

The purification of sodium trifluoroacetate-1-13C requires specialized techniques that preserve isotopic integrity while achieving analytical-grade purity. The primary purification methodology involves recrystallization from ethanol under controlled atmospheric conditions to prevent isotopic scrambling [6].

Purification MethodConditionsPurity Achieved
RecrystallizationEthanol solvent, 50-60°C≥99% [6]
Vacuum Drying100°C, <10 mmHgRemoves residual moisture [3]
Sublimation85°C, <10 μtorrHigh-purity crystalline product [10]

Ion chromatography separation techniques have been developed specifically for trifluoroacetate purification. The methodology employs a series of eluent concentration step changes, beginning with an initial eluent concentration of 22 mM potassium hydroxide to elute weakly retained ions, followed by a step change to 28 mM potassium hydroxide to separate trifluoroacetate from matrix anions such as sulfate and nitrate [11].

Advanced purification protocols incorporate precipitation techniques using cold diethyl ether to remove trifluoroacetic acid contamination and deprotection byproducts. The process involves multiple washing cycles with cold ether until the characteristic odor of trifluoroacetic acid is eliminated [12]. This methodology effectively removes lower molecular weight impurities and may improve product purity by several percentage points [12].

Specialized purification approaches for isotopically labeled compounds include the formation of insoluble salt complexes. Research has demonstrated that water-insoluble salt formation provides an effective method for quantitative recovery of trifluoroacetate from aqueous solutions, achieving yields of 98% of total trifluoroacetate content [13].

Comparative Analysis with Unlabeled Sodium Trifluoroacetate Synthesis

The synthesis of sodium trifluoroacetate-1-13C presents distinct challenges compared to the production of unlabeled sodium trifluoroacetate, primarily relating to cost considerations, isotopic purity maintenance, and specialized handling requirements.

ParameterUnlabeled Compound13C-Labeled Compound
Raw Material CostStandard industrial gradePremium isotopic pricing [14]
Isotopic PurityNatural abundance (1.1% 13C)>99 atom % 13C [1]
Synthesis ComplexityStandard neutralizationControlled isotopic incorporation
Product Price$105/1.2 mL (50 μg/mL) [14]$490/1.2 mL (50 μg/mL) [15]

The cost differential between labeled and unlabeled compounds is substantial, with carbon-13 labeled sodium trifluoroacetate commanding approximately 4.7 times the price of the unlabeled equivalent [15] [14]. This price differential reflects the specialized production requirements, limited availability of carbon-13 precursors, and reduced manufacturing scales typical of isotopically labeled compounds.

Synthesis efficiency comparisons reveal that carbon-13 labeled compound production requires additional process control measures to prevent isotopic dilution or scrambling. The reaction conditions must be optimized at 50-60°C under nitrogen atmosphere to maintain isotopic integrity, whereas unlabeled synthesis can tolerate broader temperature and atmospheric variations [6].

Quality control protocols for carbon-13 labeled compounds incorporate specialized analytical techniques including 13C nuclear magnetic resonance spectroscopy for isotopic purity verification, whereas unlabeled compounds typically require only standard chemical purity analyses. The isotopic purity confirmation adds complexity and cost to the production workflow [8] [16].

Research findings indicate that carbon-13 labeling provides superior analytical performance compared to deuterium labeling alternatives. Harton et al. demonstrated that carbon-13 labeling serves as a true tracer for secondary ion mass spectrometry analysis, avoiding the thermodynamic property changes associated with deuterium substitution [17]. This advantage justifies the additional cost and complexity of carbon-13 incorporation for analytical applications requiring isotopic precision.

Industrial-Scale Production Challenges

The industrial-scale production of sodium trifluoroacetate-1-13C faces significant technical and economic challenges that limit widespread commercialization. The primary constraints include carbon-13 precursor availability, specialized manufacturing requirements, and market demand limitations.

Raw material supply chain challenges represent a fundamental limitation for large-scale production. The availability of carbon-13 enriched precursors is restricted to specialized isotope production facilities, with global production capacity estimated at only 4-5 kilograms annually for carbon-13 compounds [9]. This supply constraint creates bottlenecks for industrial-scale synthesis and maintains elevated raw material costs.

Production ChallengeImpactMitigation Strategy
Carbon-13 precursor scarcityLimited production capacityAlternative isotopic sources [9]
Specialized equipment requirementsHigh capital investmentShared manufacturing facilities
Isotopic purity maintenanceProcess complexityAdvanced quality control systems
Market demand fluctuationsProduction planning difficultiesFlexible manufacturing approaches

Manufacturing scale-up considerations include the need for specialized containment systems to prevent isotopic cross-contamination and atmospheric exposure that could compromise isotopic purity. The production facilities require inert atmosphere capabilities, specialized analytical instrumentation for real-time isotopic monitoring, and trained personnel familiar with isotopic compound handling protocols [6].

Economic analysis reveals that personnel costs dominate the production economics for small-scale carbon-13 compound manufacturing. Research projections indicate that carbon-13 production costs could be reduced from $60/gram to below $20/gram in laboratory-scale demonstration facilities, with further reductions to $2/gram feasible at production levels of 100-1000 kg/year [9].

Market dynamics present additional challenges for industrial-scale production. The sodium trifluoroacetate market has shown significant growth, with projections indicating a compound annual growth rate of approximately 6.5% from 2024 to 2032, reaching an estimated market size of $150 million by 2032 [18]. However, the specialized carbon-13 labeled segment represents a small fraction of this total market, limiting the economic incentives for large-scale production investment.

Regulatory considerations add complexity to industrial-scale production, particularly regarding environmental impact assessments for fluorinated compounds. The increasing scrutiny of per- and polyfluoroalkyl substances may impose additional restrictions on production and use, especially in regions with stringent environmental standards [19]. These regulatory uncertainties create additional challenges for long-term production planning and investment decisions.

Technical challenges in scale-up include maintaining consistent isotopic enrichment across larger batch sizes, preventing isotopic scrambling during extended reaction times, and ensuring uniform product quality. The development of continuous production processes rather than batch operations may offer advantages in terms of isotopic consistency and production efficiency, but requires significant process development investment [20] [21].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2024-04-14

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